

Reproducibility of JNJ-28312141 Effects: A Review of Preclinical Data

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Compound of Interest

Compound Name: JNJ-28312141

Cat. No.: B1684603

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An Independent analysis of the preclinical findings on the CSF-1R/FLT3 inhibitor, **JNJ-28312141**, reveals a significant gap in the replication of its effects by independent laboratories. The majority of the available data originates from the developing institution, Johnson & Johnson Pharmaceutical Research & Development. This guide provides a comprehensive overview of the initial findings, with the critical caveat that these results await independent verification.

JNJ-28312141 is an orally active, potent inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).^{[1][2]} Preclinical studies have demonstrated its potential in solid tumors, bone metastases, and acute myeloid leukemia (AML) through its action on tumor-associated macrophages (TAMs) and osteoclasts, as well as direct effects on FLT3-dependent cancers.^{[1][2]} This guide synthesizes the key quantitative data and experimental methodologies from the primary publication to serve as a resource for researchers considering further investigation of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for **JNJ-28312141** as reported in the foundational study by Manthey et al., 2009.

Table 1: In Vitro Kinase Inhibition Profile of **JNJ-28312141**

Target Kinase	IC50 (μmol/L)
CSF-1R	0.00069
KIT	0.005
AXL	0.012
TRKA	0.015
FLT3	0.030
LCK	0.088

Data sourced from Manthey et al., 2009.[2]

Table 2: In Vitro Cellular Activity of **JNJ-28312141**

Cell-Based Assay	Cell Type	IC50 (μmol/L)
CSF-1-induced CSF-1R phosphorylation	HEK cells expressing CSF-1R	0.005
CSF-1-dependent proliferation	Mouse Macrophages	0.003
CSF-1-induced MCP-1 expression	Human Monocytes	0.003

Data sourced from Manthey et al., 2009.

Table 3: In Vivo Efficacy of **JNJ-28312141** in H460 Non-Small Cell Lung Carcinoma Xenograft Model

Treatment Group (mg/kg)	Tumor Weight Reduction (%)	TAM Reduction (%)	Microvasculature Reduction (%)
25	21	Not Reported	Not Reported
50	32	Not Reported	Not Reported
100	45	Significant Reduction Observed	66

Data sourced from Manthey et al., 2009.[2]

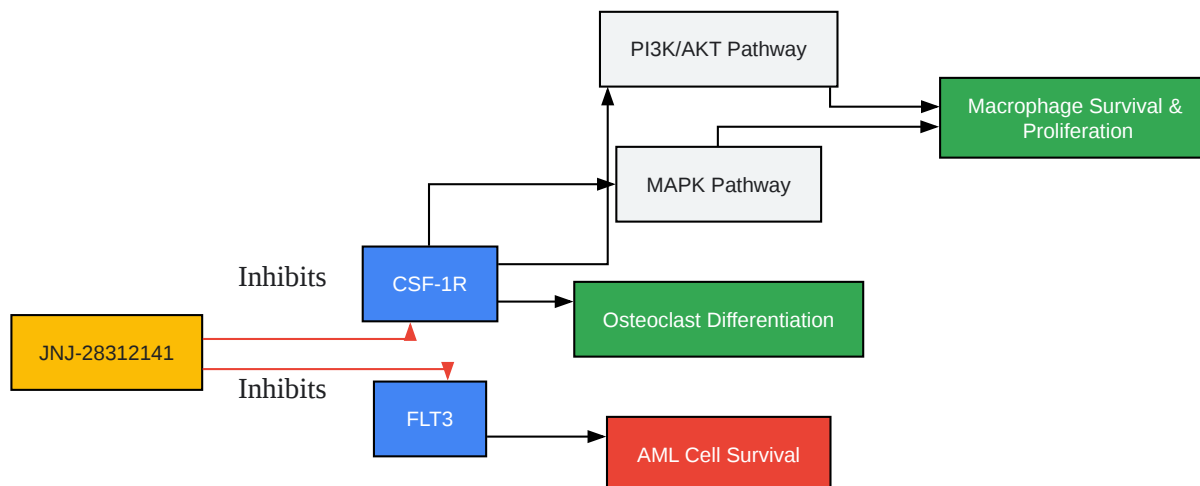
Table 4: In Vivo Efficacy of **JNJ-28312141** in MRMT-1 Mammary Carcinoma Rat Model of Bone Metastasis

Treatment Group	Radiographic Score (Mean \pm SEM)
Vehicle	3.8 \pm 0.2
JNJ-28312141 (20 mg/kg)	0.5 \pm 0.2
JNJ-28312141 (60 mg/kg)	0.3 \pm 0.2
Zoledronate (0.030 mg/kg)	0.6 \pm 0.3

Radiographic scores indicate the extent of bone lesions. Data sourced from Manthey et al., 2009.

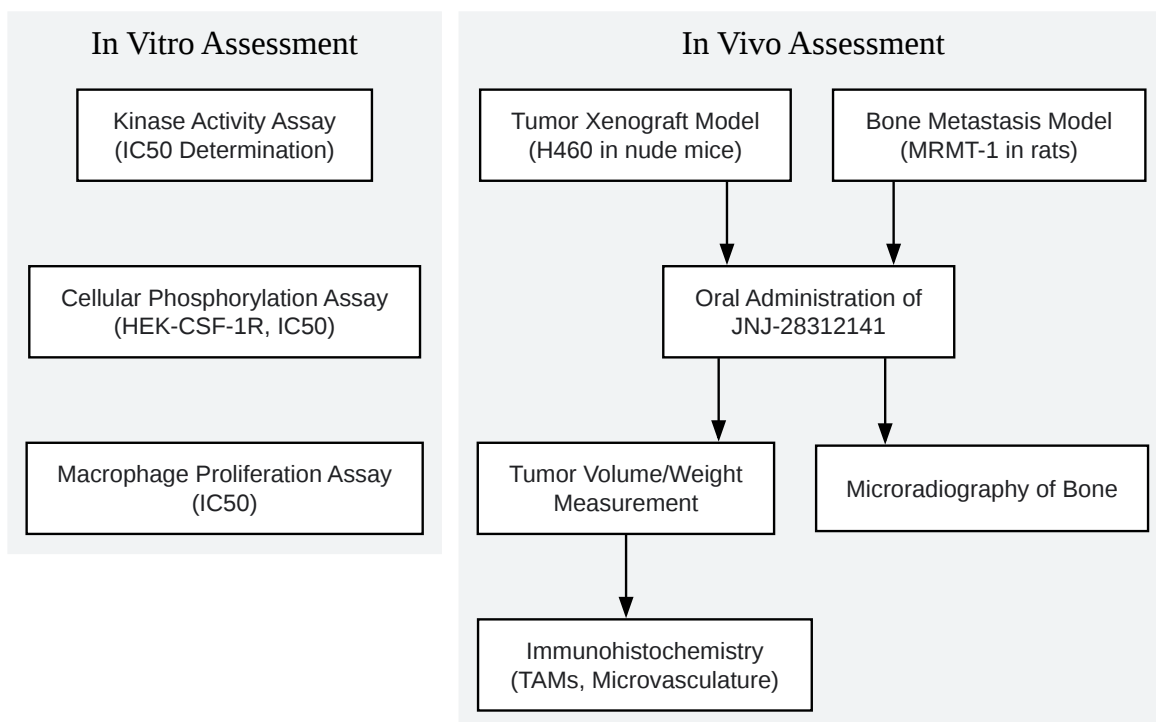
Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used in the evaluation of **JNJ-28312141**, the following diagrams are provided.



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Caption: **JNJ-28312141** inhibits CSF-1R and FLT3 signaling pathways.



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Caption: Preclinical experimental workflow for evaluating **JNJ-28312141**.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of the key experimental protocols described in the primary literature.

In Vitro Kinase Assays

- Objective: To determine the inhibitory activity of **JNJ-28312141** against a panel of kinases.
- Methodology: Kinase activity was assessed using enzymatic assays with purified recombinant kinases. The concentration of **JNJ-28312141** required to inhibit 50% of the kinase activity (IC₅₀) was determined. For a broad selectivity profile, **JNJ-28312141** was tested against a panel of 115 different kinases.[2]

Cell-Based Assays

- CSF-1R Phosphorylation: Human Embryonic Kidney (HEK) cells engineered to express CSF-1R were pre-treated with varying concentrations of **JNJ-28312141** for 30 minutes. The cells were then stimulated with 25 ng/mL of CSF-1 for 10 minutes. Cell lysates were analyzed by immunoblotting to detect phosphorylated and total CSF-1R.[3]
- Macrophage Proliferation: Primary mouse macrophages were cultured in the presence of CSF-1 and varying concentrations of **JNJ-28312141**. Cell proliferation was measured after a set incubation period to determine the IC₅₀ value.[2]
- Monocyte MCP-1 Expression: Human monocytes were treated with CSF-1 in the presence of different concentrations of **JNJ-28312141**. The expression of Monocyte Chemoattractant Protein-1 (MCP-1) was quantified to assess the inhibitory effect of the compound.[2]

In Vivo Tumor Models

- H460 Xenograft Model:
 - Animal Model: Nude mice.

- Tumor Inoculation: H460 non-small cell lung adenocarcinoma cells were inoculated subcutaneously.[3]
- Treatment: Oral (p.o.) administration of **JNJ-28312141** at doses of 25, 50, or 100 mg/kg commenced three days after tumor cell inoculation. Dosing was twice daily on weekdays and once daily on weekends for 25 consecutive days.[3]
- Outcome Measures: Tumor volumes were measured by calipers. At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis of F4/80-positive TAMs and CD31-positive microvasculature.[3]
- MRMT-1 Bone Metastasis Model:
 - Animal Model: Sprague-Dawley rats.
 - Tumor Inoculation: MRMT-1 mammary carcinoma cells were inoculated into the tibia.[3]
 - Treatment: Treatment with **JNJ-28312141** (20 or 60 mg/kg, p.o., twice daily) or zoledronate (0.030 mg/kg, s.c., every other day) started three days after inoculation and continued until day 17.[3]
 - Outcome Measures: Bone lesions were assessed by microradiography and microcomputed tomography.[3]

Conclusion on Reproducibility

The preclinical data for **JNJ-28312141** presents a compelling case for its potential as a therapeutic agent targeting CSF-1R and FLT3. The reported in vitro and in vivo studies from the developing institution are comprehensive. However, the core principle of scientific validity relies on independent replication. To date, there is a notable absence of published studies from independent laboratories that have reproduced the key findings on the efficacy and mechanism of action of **JNJ-28312141**. Therefore, while the initial data is promising, the broader scientific community should interpret these findings with caution until they are independently verified. This guide serves as a detailed summary of the existing data to facilitate such future investigations.

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